Chikusetsusaponin V methyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H78O19 |
|---|---|
Molecular Weight |
971.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C49H78O19/c1-44(2)15-17-49(43(61)68-41-36(59)32(55)30(53)25(21-51)64-41)18-16-47(6)22(23(49)19-44)9-10-27-46(5)13-12-28(45(3,4)26(46)11-14-48(27,47)7)65-42-38(34(57)33(56)37(66-42)39(60)62-8)67-40-35(58)31(54)29(52)24(20-50)63-40/h9,23-38,40-42,50-59H,10-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36+,37-,38+,40-,41-,42+,46-,47+,48+,49-/m0/s1 |
InChI Key |
PYRYQDQZMLGNFX-URKSCUOCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Isolation and Purification Methodologies for Chikusetsusaponin V Methyl Ester
Methyl Ester Formation Enzymes
The conversion of a carboxylic acid group on the saponin (B1150181) backbone to a methyl ester is a crucial step in the biosynthesis of Chikusetsusaponin V methyl ester. While the specific enzyme responsible for the methylation of Chikusetsusaponin V has not been definitively characterized, it is hypothesized to be a type of methyltransferase. These enzymes typically utilize S-adenosyl methionine (SAM) as a methyl group donor. In the broader context of saponin biosynthesis, other types of transferases, such as acyltransferases, are known to be involved in tailoring the saponin structure. nih.gov The formation of the methyl ester in Chikusetsusaponin V likely follows the initial formation of Chikusetsusaponin V, which possesses a carboxylic acid group.
Glycosyltransferase Activities in Saponin Assembly
The immense structural diversity of saponins (B1172615) is largely due to the variable nature of the sugar chains attached to the triterpenoid (B12794562) aglycone. This glycosylation is carried out by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgresearchgate.net These enzymes sequentially add sugar moieties to the sapogenin backbone and to each other, creating complex oligosaccharide chains. researchgate.net
The assembly of the specific sugar chains found in this compound is a highly regulated process. Each UGT exhibits specificity for the sugar donor (typically a UDP-sugar), the acceptor molecule (the aglycone or a growing sugar chain), and the position of attachment. researchgate.net The coordinated action of multiple UGTs is required to build the final oligosaccharide structure. The identification and characterization of the specific UGTs involved in the biosynthesis of this compound remain an active area of research.
| Enzyme Class | Function in Saponin Biosynthesis |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeleton. |
| Cytochrome P450 Monooxygenases (P450s) | Mediate the oxidation of the triterpenoid skeleton at various positions. |
| UDP-dependent Glycosyltransferases (UGTs) | Catalyze the sequential addition of sugar moieties to the aglycone. |
| Methyltransferases | Potentially involved in the formation of the methyl ester group. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like Chikusetsusaponin V methyl ester. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a molecule of this complexity, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be characterized by a multitude of signals, reflecting the large number of protons in diverse chemical environments. Key regions of the spectrum would include:
Aglycone Protons: Signals for the triterpenoid (B12794562) core would appear in the upfield region, typically between 0.7 and 2.5 ppm. This includes the characteristic singlets of the seven methyl groups on the oleanane-type skeleton.
Sugar Protons: The protons of the sugar moieties (glucose and xylose) would resonate in the region of 3.0 to 5.5 ppm. The anomeric protons (H-1 of each sugar unit) are particularly diagnostic, appearing as doublets with coupling constants indicative of their stereochemistry (α or β linkage).
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be expected around 3.7 ppm.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, with a molecular formula of C₄₉H₇₈O₁₉, one would expect to see 49 distinct signals in a decoupled spectrum. Key expected chemical shifts are:
Aglycone Carbons: The 30 carbons of the oleanolic acid-type aglycone would have characteristic shifts. The C-12 and C-13 olefinic carbons would resonate around 122 ppm and 144 ppm, respectively. The carbonyl carbon of the carboxylic acid at C-28 would appear downfield, typically around 180 ppm.
Sugar Carbons: The anomeric carbons (C-1) of the sugar units are highly deshielded and would appear in the 95-105 ppm region. The remaining sugar carbons would be found between 60 and 85 ppm.
Methyl Ester Carbon: The carbonyl carbon of the methyl ester would be observed near 171 ppm, while the methoxy (B1213986) carbon (-OCH₃) would be around 52 ppm.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for the key structural components of this compound is presented below.
| Assignment | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) |
| Aglycone | ||
| H-12 | ~5.3 (t) | |
| C-3 | ~89.0 | |
| C-12 | ~122.5 | |
| C-13 | ~144.0 | |
| C-28 | ~180.0 | |
| Methyls (x7) | 0.7 - 1.3 (s) | 15.0 - 33.0 |
| Glucosyl Unit | ||
| H-1' | ~4.5 (d) | |
| C-1' | ~105.0 | |
| Xylosyl Unit | ||
| H-1'' | ~4.4 (d) | |
| C-1'' | ~106.0 | |
| Methyl Ester | ||
| -OCH₃ | ~3.7 (s) | ~52.0 |
| C=O | ~171.0 |
This is an interactive data table based on expected values.
2D NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be instrumental in tracing the connectivity within each sugar ring and through the aliphatic chains of the aglycone.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different structural fragments. For instance, it would show correlations between the anomeric proton of a sugar and the carbon of the aglycone to which it is attached, thus establishing the glycosylation sites. It would also confirm the position of the methyl ester group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is vital for determining the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone. For example, a NOE between the anomeric proton of a sugar and a proton on the aglycone can confirm their spatial relationship.
While solution-state NMR provides detailed structural information of the molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the behavior of this compound when adsorbed onto a surface. This is particularly relevant for understanding its interactions with biological membranes or other materials.
In a hypothetical study, ssNMR could be used to investigate the conformational changes of the saponin (B1150181) upon adsorption. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could obtain ¹³C spectra of the adsorbed saponin. Changes in chemical shifts and line widths compared to the bulk material could indicate specific interactions and a restriction of molecular motion upon binding. Furthermore, advanced ssNMR experiments could probe the proximity of specific parts of the saponin to the surface, revealing its orientation upon adsorption.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
HR-ESI-MS is used to determine the exact mass of the molecule with high precision. For this compound (C₄₉H₇₈O₁₉), the expected monoisotopic mass would be calculated. The experimental measurement of this mass to within a few parts per million (ppm) of the theoretical value would confirm the elemental composition. In positive ion mode, the molecule would likely be observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), while in negative ion mode, the deprotonated molecule ([M-H]⁻) would be expected.
| Ion | Expected m/z |
| [C₄₉H₇₈O₁₉ + Na]⁺ | 993.5039 |
| [C₄₉H₇₈O₁₉ - H]⁻ | 970.5142 |
This is an interactive data table based on theoretical calculations.
LC-MS/MS involves coupling liquid chromatography with tandem mass spectrometry to separate complex mixtures and analyze the fragmentation patterns of individual components. In a typical LC-MS/MS experiment for this compound, the parent ion (e.g., [M+Na]⁺ or [M-H]⁻) would be isolated and then fragmented by collision-induced dissociation (CID).
The resulting fragmentation pattern would be highly informative for structural elucidation. Key fragmentation pathways for saponins (B1172615) involve the sequential loss of sugar residues from the aglycone. The masses of the neutral losses would correspond to the masses of the individual sugar units (e.g., 132 Da for xylose, 162 Da for glucose). This allows for the determination of the sugar sequence. Further fragmentation of the aglycone itself can provide additional structural information about the triterpenoid core. The presence of the methyl ester would also influence the fragmentation, with potential losses of methanol (B129727) (32 Da) or the methoxycarbonyl group (59 Da) under certain conditions.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) Applications
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical technique that provides high-resolution and accurate mass measurements, which are critical for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.
In the analysis of Chikusetsusaponin V, a closely related parent compound, QTOF-MS operated in negative ion mode has been shown to be particularly effective. The high-resolution mass spectrum would allow for the precise determination of the molecular weight of this compound (C₄₉H₇₈O₁₉), which is 971.1 g/mol .
The fragmentation pattern observed in the MS/MS spectrum is crucial for sequencing the sugar moieties and identifying the aglycone core. For oleanolic acid-type saponins like Chikusetsusaponin V, fragmentation typically involves the cleavage of glycosidic bonds. In negative ion mode, the MS² spectrum of Chikusetsusaponin V has shown a characteristic sapogenin ion at an m/z of 455.3534, corresponding to the oleanolic acid aglycone. nih.gov This key fragment provides definitive evidence for the nature of the triterpenoid core.
For this compound, the fragmentation pattern is expected to be very similar to that of the parent compound. The initial fragmentation would likely involve the neutral loss of the sugar units attached to the aglycone. The presence of the methyl ester group, in place of the carboxylic acid on the glucuronic acid moiety, would result in a corresponding mass shift in the fragment ions containing this part of the molecule. The high accuracy of QTOF-MS allows for the confident identification of these fragment ions, enabling a detailed reconstruction of the saponin structure.
Table 1: Predicted QTOF-MS Fragmentation Data for this compound
| Fragment Ion Description | Predicted m/z |
|---|---|
| [M-H]⁻ (Molecular Ion) | 970.5 |
| [M-H-sugar]⁻ | Variable |
| Oleanolic acid aglycone | 455.35 |
Note: The predicted m/z values are based on the structure of Chikusetsusaponin V and the expected fragmentation patterns for oleanane (B1240867) saponins. Actual values may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular fingerprint. Although a specific IR spectrum for this compound is not widely published, the expected absorption bands can be predicted based on its chemical structure and data from related compounds like oleanolic acid and other triterpenoid saponins. nih.govblogspot.com
The IR spectrum of this compound is expected to exhibit several key absorption bands:
O-H Stretching: A broad and strong absorption band in the region of 3400-3300 cm⁻¹ is anticipated, arising from the numerous hydroxyl groups present in the sugar moieties. nih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the triterpenoid backbone and the sugar rings will appear in the 2950-2850 cm⁻¹ region. blogspot.com
C=O Stretching: A sharp and intense absorption band around 1735-1725 cm⁻¹ is expected, corresponding to the carbonyl group of the methyl ester. This is a key differentiator from the parent compound, Chikusetsusaponin V, which would show a broader carbonyl absorption for the carboxylic acid. blogspot.com
C=C Stretching: A weaker absorption band around 1650 cm⁻¹ may be present due to the C=C double bond within the oleanolic acid core. nih.gov
C-O Stretching: Strong absorptions in the region of 1100-1000 cm⁻¹ are characteristic of the C-O-C glycosidic linkages between the sugar units and the aglycone. nih.gov
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H (hydroxyl groups) | 3400 - 3300 (broad) |
| C-H (aliphatic) | 2950 - 2850 |
| C=O (methyl ester) | 1735 - 1725 (strong) |
| C=C (alkene) | ~1650 (weak) |
| C-O (glycosidic linkages) | 1100 - 1000 (strong) |
Integrated Spectroscopic Approaches for Definitive Structural Assignment
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and unambiguous structural assignment of a complex molecule like this compound requires an integrated approach, combining data from multiple spectroscopic methods. Primarily, this involves the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The process of integrated structural elucidation typically follows a systematic workflow:
Molecular Formula Determination: High-resolution QTOF-MS provides the accurate mass of the molecular ion, from which the elemental composition (C₄₉H₇₈O₁₉) can be determined with high confidence.
Functional Group Identification: IR spectroscopy confirms the presence of key functional groups, such as hydroxyls, aliphatic chains, and, crucially, the methyl ester carbonyl group, which distinguishes it from its parent compound. greenskybio.com
Structural Backbone and Connectivity Analysis: 1D and 2D NMR spectroscopy (including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) is the cornerstone for establishing the precise connectivity of atoms.
¹H NMR reveals the number and chemical environment of protons.
¹³C NMR indicates the number of unique carbon atoms.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out spin systems within the sugar rings and the aglycone.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
Confirmation and Stereochemistry: The fragmentation patterns from QTOF-MS/MS corroborate the sequence of the sugar chains and the identity of the aglycone determined by NMR. The final stereochemical details are often elucidated through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of atoms.
By integrating the data from these powerful analytical techniques, a complete and unambiguous three-dimensional structure of this compound can be confidently assigned.
Biosynthetic Pathways and Precursor Studies
Structural Relationships with Analogous Triterpenoids
Chikusetsusaponin V methyl ester belongs to the broad class of triterpenoid (B12794562) saponins (B1172615), which are specialized metabolites found widely throughout the plant kingdom. The structural architecture of these molecules, consisting of a non-polar triterpenoid backbone (the aglycone) and one or more polar sugar chains, is fundamental to their chemical properties. The specific nature of the aglycone scaffold and the composition of the glycosidic chains establish its relationship to other analogous compounds.
Linkages to Chikusetsusaponin IVa and Chikusetsusaponin V
This compound is intrinsically linked to its parent compound, Chikusetsusaponin V, also known as Ginsenoside Ro. nih.govcaymanchem.com The primary structural difference is the presence of a methyl ester group on this compound. biosynth.comebiohippo.com This modification typically occurs at a carboxylic acid moiety on the glycosidic chain or the aglycone. Specifically, the molecular formula for Chikusetsusaponin V is C₄₈H₇₆O₁₉, while the formula for this compound is C₄₉H₇₈O₁₉. nih.govbiosynth.com This net addition of a CH₂ group is consistent with the esterification of a carboxylic acid to a methyl ester.
The relationship also extends to Chikusetsusaponin IVa. Both Chikusetsusaponin V and Chikusetsusaponin IVa are oleanane-type triterpenoid saponins, meaning they share the same fundamental pentacyclic aglycone core but differ in their sugar side chains. researchgate.netcaymanchem.com These differences in glycosylation, such as the type, number, and linkage of the sugar units, account for the distinct identities and properties of each saponin (B1150181). The structural variations between these closely related saponins are crucial for their specific biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C49H78O19 | 971.10 | 34291-22-0 | Methyl ester derivative of Chikusetsusaponin V. biosynth.com |
| Chikusetsusaponin V (Ginsenoside Ro) | C48H76O19 | 957.1 | 34367-04-9 | Parent compound with a carboxylic acid group. nih.govcaymanchem.com |
| Chikusetsusaponin IVa | C42H66O14 | 795.0 | 51415-02-2 | Shares the oleanane (B1240867) scaffold but has a different glycosidic chain compared to Chikusetsusaponin V. caymanchem.com |
Derivations from Oleanolic Acid Scaffolds
The aglycone of this compound is based on an oleanane-type pentacyclic triterpenoid structure. This places it within a large family of saponins derived from the oleanolic acid scaffold. caymanchem.comresearchgate.net Oleanolic acid is a ubiquitous triterpenoid in plants and serves as a common precursor for a vast array of saponins. researchgate.netmdpi.com
The biosynthesis of these scaffolds begins with the cyclization of the linear precursor, 2,3-oxidosqualene (B107256). mdpi.comnih.gov In the pathway leading to oleanane-type saponins, the enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. This core structure then undergoes a series of oxidative steps, often catalyzed by cytochrome P450 enzymes, at the C-28 position to yield oleanolic acid. mdpi.comresearchgate.net Once the oleanolic acid aglycone is formed, various UDP-dependent glycosyltransferases (UGTs) attach sugar moieties at specific positions, primarily the C-3 hydroxyl group and the C-28 carboxylic acid group, to generate the diverse range of oleanolic acid saponins, including the Chikusetsusaponin family. nih.gov The specific combination of glycosyltransferases present in a plant species dictates the final structure of the saponin produced. nih.gov
In Vitro Pharmacological Investigations of Chikusetsusaponin V Methyl Ester
Modulation of Cellular Signaling Pathways
Research indicates that Chikusetsusaponin V methyl ester exerts its effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Mechanistic Studies
The anti-inflammatory activities of Chikusetsusaponin V and its methyl ester have been demonstrated in macrophage cell lines, such as RAW 264.7. jst.go.jpnih.gov These studies reveal a multi-faceted approach by which this compound mitigates inflammatory responses.
Chikusetsusaponin V has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. jst.go.jpnih.gov In the presence of inflammatory stimuli like lipopolysaccharide (LPS), Chikusetsusaponin V prevents the nuclear translocation of the p65 subunit of NF-κB. jst.go.jp This inactivation of NF-κB is crucial as NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. jst.go.jp Furthermore, studies suggest that Chikusetsusaponin V may regulate the NF-κB pathway by inhibiting the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages. jst.go.jpnih.gov Some research also points to the involvement of the SIRT1/NF-κB signaling pathway, where Chikusetsusaponin V was found to abolish the LPS-induced downregulation of SIRT1 and upregulation of acetylated-NF-κB p65. bohrium.comnih.gov
Chikusetsusaponin V has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it inhibits the phosphorylation of Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are key components of the MAPK cascade. jst.go.jpnih.gov By downregulating the phosphorylation of ERK and JNK in LPS-stimulated RAW 264.7 cells, Chikusetsusaponin V effectively dampens the inflammatory signaling cascade. nih.gov This modulation is linked to the inhibition of the binding of LPS to TLR4, suggesting an upstream regulatory effect. jst.go.jp
A significant aspect of the anti-inflammatory effect of Chikusetsusaponin V and its methyl ester is the dose-dependent inhibition of pro-inflammatory cytokine production. jst.go.jpnih.gov In LPS-stimulated RAW 264.7 macrophages, Chikusetsusaponin V has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). jst.go.jpnih.gov This reduction in cytokine production is a direct consequence of the inactivation of the NF-κB and MAPK signaling pathways. jst.go.jp
Anti-proliferative and Apoptosis-Inducing Mechanisms
Beyond its anti-inflammatory effects, Chikusetsusaponin IVa methyl ester, a closely related compound, has been investigated for its anti-proliferative and apoptosis-inducing capabilities in cancer cell lines.
Research has shown that Chikusetsusaponin IVa methyl ester can inhibit the proliferation of ovarian cancer cell lines A2780 and HEY, with IC50 values below 10 μmol/L. nih.govnih.gov The anti-proliferative mechanism involves the induction of G1 cell cycle arrest. nih.govnih.gov This is accompanied by a decrease in the S phase of the cell cycle and the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK6. nih.gov
Furthermore, Chikusetsusaponin IVa methyl ester has been found to trigger apoptosis in ovarian cancer cells. nih.govnih.gov This is evidenced by a decrease in the mitochondrial membrane potential, an increase in Annexin V positive cells, and nuclear chromatin condensation. nih.govnih.gov The pro-apoptotic effect is further supported by the enhanced expression of cleaved PARP, Bax, and cleaved Caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov
Interactive Data Table: In Vitro Effects of Chikusetsusaponin V and its Methyl Ester
| Compound | Cell Line | Target Pathway/Molecule | Observed Effect | Reference |
| Chikusetsusaponin V | RAW 264.7 | NF-κB | Inactivated nuclear translocation of p65 | jst.go.jp |
| Chikusetsusaponin V | RAW 264.7 | MAPK (JNK, ERK) | Inhibited phosphorylation | jst.go.jpnih.gov |
| Chikusetsusaponin V | RAW 264.7 | TNF-α, IL-6, IL-1β | Inhibited expression | jst.go.jpnih.gov |
| Chikusetsusaponin V | RAW 264.7 | Nitric Oxide (NO) | Inhibited production | jst.go.jpnih.gov |
| Chikusetsusaponin IVa methyl ester | A2780, HEY | Cell Proliferation | Inhibited with IC50 < 10 µM | nih.govnih.gov |
| Chikusetsusaponin IVa methyl ester | A2780, HEY | Cell Cycle | Induced G1 arrest | nih.gov |
| Chikusetsusaponin IVa methyl ester | A2780, HEY | Apoptosis | Induced | nih.govnih.gov |
Wnt/β-catenin Signaling Pathway Inhibition
This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. kist.re.krnih.gov Research has demonstrated that this compound can reduce the nuclear accumulation of β-catenin. kist.re.krnih.gov By doing so, it inhibits the binding of β-catenin to TCF binding elements within the promoter regions of target genes. kist.re.krnih.gov This action effectively downregulates the expression of genes that are crucial for cell proliferation, positioning this compound as a novel Wnt/β-catenin inhibitor. kist.re.krnih.gov
Cell Cycle Arrest Induction (G0/G1 Phase)
A significant effect of this compound observed in vitro is its ability to induce cell cycle arrest at the G0/G1 phase. kist.re.krnih.govnih.gov This arrest is a direct consequence of the downregulation of key cell cycle regulatory proteins. kist.re.krnih.govnih.gov By halting the cell cycle at this checkpoint, the compound effectively inhibits the proliferation of cancer cells. kist.re.krnih.gov Studies in ovarian cancer cell lines, A2780 and HEY, have shown that treatment with this compound leads to a G1 phase arrest, which is accompanied by a decrease in the S phase of the cell cycle. nih.gov
Apoptotic Pathway Activation (Caspase Cascade, Mitochondrial Membrane Potential)
This compound has been shown to actively promote apoptosis in cancer cells through the activation of the caspase cascade and by affecting the mitochondrial membrane potential. nih.govresearchgate.net Treatment with the compound leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Furthermore, it has been observed to enhance the activity of caspase-3, a critical executioner caspase in the apoptotic process. nih.gov
Regulation of Apoptosis-Related Proteins (Bax, Bcl-2, PARP, p53, cytochrome c)
The pro-apoptotic effects of this compound are further substantiated by its influence on a range of apoptosis-related proteins. In vitro studies have revealed that the compound increases the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov Additionally, treatment with this compound has been shown to increase the expression of cleaved PARP (Poly (ADP-ribose) polymerase) and cleaved-caspase 3, further confirming the activation of the apoptotic cascade. nih.gov The compound also appears to influence p53, a tumor suppressor protein that plays a crucial role in apoptosis.
Downregulation of Cell Cycle Regulatory Proteins (Cyclin D1, CDK2, CDK4, CDK6)
Consistent with its ability to induce G0/G1 cell cycle arrest, this compound has been found to downregulate the expression of several key cell cycle regulatory proteins. kist.re.krnih.govnih.gov Specifically, the levels of Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin-Dependent Kinase 6 (CDK6) have been shown to be reduced following treatment with the compound. kist.re.krnih.govnih.gov The downregulation of these proteins disrupts the normal progression of the cell cycle, leading to the observed arrest at the G1 phase. kist.re.krnih.gov
Inhibition of Cell Migration and Invasion
Beyond its effects on cell proliferation and apoptosis, this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in vitro. nih.gov
The anti-migratory and anti-invasive properties of this compound are linked to its modulation of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. nih.govnih.govresearchgate.net Research has shown that this compound downregulates the expression and enzymatic activities of both MMP2 and MMP9 in ovarian cancer cells. nih.gov By inhibiting these MMPs, the compound effectively reduces the invasive potential of cancer cells.
Research Findings on this compound
| Cellular Process | Effect of this compound | Affected Molecules/Pathways | Observed in Cell Lines |
| Wnt/β-catenin Signaling | Inhibition | Reduced nuclear β-catenin, inhibited TCF binding | HCT116 |
| Cell Cycle | G0/G1 Phase Arrest | Downregulation of Cyclin D1, CDK2, CDK4, CDK6 | HCT116, A2780, HEY |
| Apoptosis | Induction | Decreased mitochondrial membrane potential, activation of caspase-3 | A2780, HEY, HepG2 |
| Apoptosis Regulation | Modulation of Key Proteins | Increased Bax, cleaved PARP, cleaved-caspase 3; Decreased Bcl-2 | A2780, HEY |
| Cell Migration & Invasion | Inhibition | Downregulation of MMP2 and MMP9 expression and activity | A2780, HEY |
Regulation of Rho GTPases (Cdc42, Rac, RhoA)
The family of Rho GTPases, including Cdc42, Rac, and RhoA, are critical regulators of the actin cytoskeleton, influencing cell shape, migration, and the formation of structures like filopodia and lamellipodia. nih.gov They are key signaling nodes in numerous cellular processes. However, based on the currently reviewed scientific literature, there are no specific studies detailing the direct regulatory effects of this compound on the activity of Cdc42, Rac, or RhoA. Further research is required to determine if this compound has any modulatory role in Rho GTPase signaling pathways.
Immunomodulatory Effects and Oxidative Stress Mitigation
This compound has demonstrated notable immunomodulatory properties, particularly in the context of inflammation. biosynth.com In vitro studies using macrophage cell lines have shown that it can modulate cellular pathways associated with inflammation and oxidative stress. biosynth.com
Research on a closely related compound, Chikusetsusaponin V, revealed it suppresses the production of inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The mechanism for this anti-inflammatory action was linked to the SIRT1/NF-κB signaling pathway. The activation of NF-κB is a pivotal step in the inflammatory response, and its inhibition is a key target for anti-inflammatory agents.
Similarly, this compound has been investigated for its anti-inflammatory activities. Studies have found that it significantly and concentration-dependently inhibits the LPS-induced production of NO, TNF-α, interleukin-6 (IL-6), and IL-1β in both RAW264.7 macrophage cells and primary peritoneal macrophages. These inhibitory effects were not due to cytotoxicity at the tested concentrations. It has been suggested that because this compound is more hydrophobic than its parent compound, it may have greater cell permeability and thus be more pharmacologically effective.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
| Cell Line | Inflammatory Mediator | Stimulant | Observation |
|---|---|---|---|
| RAW264.7 Macrophages | NO, TNF-α, IL-6, IL-1β | LPS | Significant, concentration-dependent inhibition |
| Primary Peritoneal Macrophages | NO, PGE₂, TNF-α, IL-6, IL-1β | LPS | Significant, concentration-dependent inhibition |
Lysine-Specific Demethylase 1 (LSD1) Inhibition and Lipid Metabolism Modulation
Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in gene expression through histone demethylation and is implicated in the regulation of lipid metabolism. While direct studies on this compound are limited, research on the structurally similar compound, Chikusetsusaponin IVa, has identified it as a novel inhibitor of LSD1.
In a study using a high-fat diet-induced mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD), Chikusetsusaponin IVa was found to ameliorate the condition. The mechanism was traced to the inhibition of LSD1. Chikusetsusaponin IVa was shown to directly bind to the Lys661 and Tyr761 residues of the LSD1 enzyme, thereby inhibiting its histone demethylation activity. This inhibition led to an improvement in lipid metabolism by enhancing fatty acid oxidation and ketogenesis. Systemic inhibition of LSD1 has been shown to reduce adipose tissue inflammation and prevent hyperglycemia in obesity models, highlighting the therapeutic potential of targeting this enzyme. Although these findings are for Chikusetsusaponin IVa, they suggest a potential area of investigation for this compound due to the structural similarities between the two saponins (B1172615).
Inhibition of Vascular Smooth Muscle Cell Proliferation
The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological feature in cardiovascular diseases like atherosclerosis and restenosis following angioplasty. nih.govnih.gov Therefore, compounds that can inhibit VSMC proliferation are of significant therapeutic interest.
Despite the known anti-proliferative effects of related saponins in other cell types, such as the induction of G1 cell cycle arrest in ovarian cancer cells by Chikusetsusaponin IVa methyl ester, the current body of scientific literature lacks specific studies on the direct effects of this compound on the proliferation of vascular smooth muscle cells. Investigations into this area are needed to ascertain whether it possesses activity relevant to vascular disease.
Enzyme Inhibition Studies (e.g., α-Glucosidase activity, Acetylcholinesterase)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Key enzyme targets for metabolic and neurological diseases include α-glucosidase and acetylcholinesterase (AChE), respectively. nih.govnih.gov Inhibition of α-glucosidase can help manage postprandial hyperglycemia in diabetes, while AChE inhibitors are used to treat cognitive symptoms in conditions like Alzheimer's disease. nih.govnih.gov
However, in vitro screening and kinetic analysis of this compound for its inhibitory potential against α-glucosidase and acetylcholinesterase have not been reported in the reviewed literature. Therefore, its capacity to act as an inhibitor for these specific enzymes remains uncharacterized.
Cell-Based Assays for Pharmacological Activity Evaluation
The pharmacological activities of this compound have been evaluated using a variety of cell-based assays. These in vitro methods are essential for determining the biological effects of a compound at the cellular level before proceeding to more complex models.
To assess its immunomodulatory effects, researchers have employed several key assays:
MTT Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability and proliferation. It was used to confirm that the anti-inflammatory effects of this compound were not a result of cytotoxicity to the macrophage cells.
Griess Assay: This assay was utilized to quantify the production of nitric oxide (NO), a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay technique was used to measure the concentrations of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, secreted by macrophages in response to stimuli.
For related saponins, a broader range of assays has been used to determine anti-cancer properties, including flow cytometry for cell cycle analysis, JC-1 staining for mitochondrial membrane potential, and Annexin V-PI double staining for apoptosis detection. These established cell-based methods are crucial for profiling the pharmacological potential of natural compounds like this compound. chemfaces.com
In Vivo Preclinical Studies and Mechanistic Investigations
Animal Models for Anti-inflammatory Activity
The anti-inflammatory properties of Chikusetsusaponin V have been investigated in vivo using a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. This model is a well-established method for studying acute inflammation, as LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response.
In a study investigating the effects of Chikusetsusaponin V on LPS-induced ALI, mice were pretreated with the compound before being challenged with LPS. The results demonstrated that Chikusetsusaponin V pretreatment significantly attenuated the severity of lung injury. nih.gov Key findings from this animal model include:
Reduction of Lung Edema: Chikusetsusaponin V treatment decreased the lung wet-to-dry weight ratio, indicating a reduction in pulmonary edema, a hallmark of ALI. nih.gov
Inhibition of Inflammatory Cell Infiltration: The compound was found to lower the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into the lung tissue. nih.gov Furthermore, it reduced the total number of inflammatory cells, including neutrophils and macrophages, in the bronchoalveolar lavage fluid (BALF). nih.gov
Suppression of Pro-inflammatory Cytokines: The levels of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), were significantly decreased in the BALF of mice treated with Chikusetsusaponin V. nih.gov
These findings from the LPS-induced ALI model in mice provide in vivo evidence for the anti-inflammatory activity of Chikusetsusaponin V.
Animal Models for Anti-proliferative and Anti-tumor Efficacy
Based on the conducted research, there is no publicly available scientific literature detailing in vivo preclinical studies on the anti-proliferative and anti-tumor efficacy of Chikusetsusaponin V methyl ester. While related compounds such as Chikusetsusaponin IVa methyl ester have been investigated for their anti-cancer properties, specific in vivo data for this compound in this context is not available.
Assessment of Tumor Growth Inhibition
There is no available data from in vivo studies to assess the direct tumor growth inhibitory effects of this compound.
Evaluation of Metastasis Suppression
There are no in vivo studies available that evaluate the potential of this compound to suppress metastasis.
Mechanistic Studies in Preclinical Animal Models
Mechanistic insights into the in vivo anti-inflammatory action of Chikusetsusaponin V have been derived from the LPS-induced acute lung injury model in mice.
Molecular Target Validation in Tissues
In the lung tissues of mice with LPS-induced ALI, treatment with Chikusetsusaponin V was shown to modulate key signaling molecules. Western blot analysis of the lung tissue revealed that the compound significantly inhibited the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov
Furthermore, Chikusetsusaponin V was observed to dose-dependently increase the expression of Liver X receptor alpha (LXRα) in the lung tissue. nih.gov LXRα is a nuclear receptor known to have anti-inflammatory properties. The anti-inflammatory effects of Chikusetsusaponin V were reversed by an LXRα inhibitor in in vitro experiments, suggesting that LXRα is a key molecular target for the compound's in vivo anti-inflammatory activity. nih.gov
Pathway Analysis in Organ Systems
The pathway analysis in the context of the murine model of LPS-induced ALI points towards the modulation of the NF-κB and LXRα signaling pathways as the primary mechanisms for the anti-inflammatory effects of Chikusetsusaponin V in the pulmonary system. By inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory LXRα pathway, Chikusetsusaponin V effectively curtails the excessive inflammatory response in the lungs. nih.gov
Structure Activity Relationship Sar Studies
Influence of Glycosidic Moiety Variations
The composition, sequence, and linkage of the sugar units in the glycosidic chains are critical determinants of biological activity. For oleanane-type saponins (B1172615), the number of sugar units attached at the C-28 position can significantly influence their potency. Studies on antiviral triterpenoidal saponins suggest that a minimum of four sugar units at the C-28 position is often required for desirable activity, such as inhibiting the entry of viruses like SARS-CoV-2 into host cells. mdpi.com The complexity of these sugar moieties is a key structural feature affecting the biological potential of saponins. nih.gov
For instance, in related oleanane (B1240867) saponins, glycosylation has been shown to dramatically enhance in vivo anti-inflammatory activity compared to the aglycone alone. nih.gov The presence of a long oligosaccharide chain at the C-28 position can also decrease the membrane toxicity of the saponin (B1150181). researchgate.net The specific types of sugars and their arrangement dictate the molecule's interaction with cellular membranes and receptors, thereby modulating its therapeutic effects.
The removal of sugar residues, or glycosidic cleavage, can profoundly alter the biological profile of chikusetsusaponins. For example, a derivative of the closely related Chikusetsusaponin IVa, known as deglucose chikusetsusaponin IVa (DCIVa), demonstrated a dose- and time-dependent inhibition of cell growth in the HepG2 hepatocellular carcinoma cell line. nih.gov This suggests that the complete glycosidic structure is not always necessary for certain cytotoxic activities and that partial hydrolysis can even unmask or enhance specific effects. Cleavage of the glycosidic bond can lead to the formation of the aglycone or prosapogenins, which may possess different or more potent activities than the parent saponin.
Effect of Methyl Esterification and Other Alkyl Chain Modifications
Esterification of the C-28 carboxyl group is a key modification that distinguishes Chikusetsusaponin V methyl ester from its parent compound, Chikusetsusaponin V (also known as Ginsenoside Ro). This chemical alteration, along with other alkyl modifications, significantly impacts the molecule's lipophilicity and, consequently, its biological activity.
The introduction of an ester group at the C-28 position of the aglycone is a common strategy to modify the activity of oleanane saponins. Research on derivatives of the structurally similar Chikusetsusaponin IVa has provided valuable insights into the effect of the alkyl chain length of this ester.
Studies have evaluated a range of alkyl esters, from methyl to butyl, and have shown that the length of the alkyl chain can influence anticancer activity. For example, Chikusetsusaponin IVa methyl ester was found to have potent anti-proliferative effects on human ovarian cancer cells, with IC50 values under 10 µM. researchgate.net Further studies on Chikusetsusaponin IVa butyl ester demonstrated significant antitumor activities against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung (A549) cancer cells. researchgate.net The increased lipophilicity from a longer alkyl chain, such as a butyl group, can enhance membrane permeability and cellular uptake, potentially leading to greater efficacy.
Interactive Table: Anticancer Activity of Chikusetsusaponin IVa Esters
| Compound | Cancer Cell Line | Activity | Reference |
| Chikusetsusaponin IVa methyl ester | Ovarian Cancer (A2780, HEY) | IC50 < 10 µM | researchgate.net |
| Chikusetsusaponin IVa butyl ester | Breast Cancer (MDA-MB-231) | Significant antitumor activity | researchgate.net |
| Chikusetsusaponin IVa butyl ester | Liver Cancer (HepG2) | Significant antitumor activity | researchgate.net |
| Chikusetsusaponin IVa butyl ester | Lung Cancer (A549) | Significant antitumor activity | researchgate.net |
The modification of the C-28 carboxyl group through esterification can alter the way the saponin interacts with specific molecular targets like receptors and enzymes. Chikusetsusaponin IVa has been shown to suppress the production of inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α by inhibiting NF-κB activation and the phosphorylation of ERK, JNK, and p38 signaling pathways. nih.gov
Notably, Chikusetsusaponin IVa butyl ester has been identified as an antagonist of the IL-6 receptor (IL-6R), and through this mechanism, it can induce apoptosis in cancer cells by inhibiting the IL-6/STAT3 pathway. nih.gov This indicates that the addition of the butyl ester group confers a specific inhibitory function at a key receptor in cancer cell signaling. Similarly, Chikusetsusaponin IVa has been found to bind to the transcriptional co-activator YAP, a key component of the Hippo signaling pathway, with a dissociation constant (Kd) of 0.388 mM. medchemexpress.com These findings suggest that esterification can fine-tune the interaction of the saponin with specific cellular proteins, leading to distinct pharmacological outcomes.
Aglycone Structural Modifications and Their Functional Consequences
The triterpenoid (B12794562) skeleton, or aglycone, of Chikusetsusaponin V is based on oleanolic acid. Modifications to this core structure can have significant functional consequences. General SAR studies on oleanane-type triterpenoids have shown that the presence and position of hydroxyl (-OH) groups on the aglycone are critical. nih.govsinica.edu.tw For example, the presence of a β-hydroxyl group at the C-2 position has been found to significantly enhance hemolytic activity in some oleanane sapogenins. nih.gov Conversely, the introduction of a methyl hydroxyl (-CH2OH) group at position C-23 is associated with reduced activity. nih.gov While these modifications have not been specifically reported for this compound, the established principles for oleanane saponins suggest that such changes to its aglycone would likewise modulate its biological activity profile. sinica.edu.twresearchgate.net
Computational and In Silico Approaches for SAR Prediction (e.g., QSAR modeling)
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of natural products and guiding the synthesis of new, more potent derivatives. mdpi.comresearchgate.net While specific QSAR models exclusively developed for this compound are not extensively reported in the literature, broader studies on related triterpenoid saponins provide a framework for how such in silico approaches can be applied. phmethods.netphmethods.net
These computational techniques are instrumental in modern drug discovery, offering a time- and cost-effective alternative to extensive laboratory screening. ui.ac.id By correlating a compound's structural or physicochemical properties with its biological activity, QSAR can identify key molecular features essential for a desired effect. researchgate.net
For triterpenoid saponins, which are structurally complex, QSAR studies have been successfully used to predict activities like nematicidal effects. phmethods.netphmethods.net In one such study on a series of triterpenoid saponin analogues, a 2D-QSAR model was developed using methods like Multiple Linear Regression (MLR). phmethods.net The model revealed a strong correlation between specific molecular descriptors and the observed biological activity. phmethods.net
Key molecular descriptors often used in QSAR models for saponins include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Thermodynamic descriptors: Properties like the partition coefficient (logP) are crucial, as they relate to the compound's ability to cross cell membranes. phmethods.netphmethods.net
Steric parameters: These account for the size and shape of the molecule and its substituents, which influence how it fits into a biological target. researchgate.net
A representative QSAR analysis on related triterpenoid saponins for nematicidal activity demonstrated a high correlation (r² = 0.8684) and predictive accuracy (q² = 0.8207). phmethods.netphmethods.net The model highlighted the critical role of the octanol/water partition coefficient (slogP), showing a positive correlation with activity. phmethods.netphmethods.net This suggests that lipophilicity is a key factor for the compound's efficacy in that context. researchgate.net The study also identified the carboxyl group at position C-28 of the aglycone as being highly important for the observed activity. phmethods.net
| QSAR Model Parameter | Value | Significance | Reference |
|---|---|---|---|
| r² (Correlation Coefficient) | 0.8684 | Indicates that 86.84% of the variance in the biological activity of the training set can be explained by the model's descriptors. | phmethods.netphmethods.net |
| q² (Cross-validated r²) | 0.8207 | Shows the model has a predictive accuracy of 82.07% for the training set, indicating good internal stability. | phmethods.netphmethods.net |
| pred_r² (External Validation) | > 0.3 | The predictive ability of the model on an external test set meets the accepted criteria, confirming its robustness. | phmethods.net |
| Key Descriptor | slogP | The logarithm of the octanol/water partition coefficient showed a 100% positive correlation, highlighting the importance of lipophilicity. | phmethods.netphmethods.net |
Beyond QSAR, molecular docking is another vital in silico technique used to study saponins. mdpi.com This method predicts how a ligand (like this compound) might bind to the active site of a protein, providing insights into its mechanism of action at a molecular level. researchgate.net Such studies can help identify potential protein targets and explain the structural basis for the compound's bioactivity. researchgate.net Although specific docking studies for this compound are limited, research on other saponins has successfully used this approach to predict binding affinities and modes for targets involved in cancer and microbial infections. researchgate.netnih.gov
While dedicated computational studies on this compound are still an emerging area, the established success of QSAR and docking for the broader class of oleanane-type saponins indicates a strong potential for these methods to elucidate its structure-activity relationships and accelerate further research. nih.gov
Chemical Synthesis and Semisynthesis
Semisynthetic Routes for Analog Generation
Semisynthesis provides a practical approach to producing derivatives of Chikusetsusaponin V by leveraging the natural abundance of the parent compound or structurally related saponins (B1172615). This strategy allows for the targeted modification of specific functional groups to explore structure-activity relationships and enhance biological properties.
Modification of Natural Precursors
Chikusetsusaponin V is a naturally occurring oleanane-type triterpenoid (B12794562) saponin (B1150181) that can be isolated from various plant sources, including Panax japonicus and Achyranthes bidentata. nih.govresearchgate.net The methyl ester derivative is typically produced through the esterification of the carboxylic acid group on the glucuronic acid moiety of the natural precursor.
The esterification can be achieved using standard chemical methods. A common laboratory-scale procedure involves the Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water generated during the reaction is removed. youtube.com Another approach involves the use of diazomethane, which provides a rapid and high-yielding methylation of carboxylic acids, although its use is limited by its toxicity and explosive nature. More modern and safer esterification methods, such as using reagents like trimethylsilyldiazomethane (B103560) or employing coupling agents, can also be applied.
Targeted Derivatization for Enhanced Bioactivity
The primary goal of creating derivatives of Chikusetsusaponin V is to improve its pharmacokinetic properties and enhance its therapeutic effects. The introduction of a methyl ester group, for instance, can increase the lipophilicity of the molecule, potentially improving its absorption and cell membrane permeability.
Research into the bioactivity of Chikusetsusaponin V and its analogs has revealed that modifications to the parent structure can lead to significant changes in their biological profiles. For example, while Chikusetsusaponin V itself has demonstrated neuroprotective and anti-inflammatory activities, its derivatives have shown distinct and sometimes more potent effects. nih.gov A notable example is the methyl ester of the closely related Chikusetsusaponin IVa, which has been extensively studied for its anti-cancer properties, including the induction of cell cycle arrest and apoptosis in ovarian cancer cells. nih.govchemrxiv.org Furthermore, Chikusetsusaponin V methyl ester has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is a critical target in certain types of cancer. nih.gov
The following table summarizes the comparative bioactivities of Chikusetsusaponin V and some of its derivatives based on available research findings.
| Compound | Parent Compound | Modification | Observed Bioactivity |
| Chikusetsusaponin V | - | - | Neuroprotective, anti-inflammatory nih.gov |
| This compound | Chikusetsusaponin V | Methyl esterification | Wnt/β-catenin inhibitor nih.gov |
| Chikusetsusaponin IVa methyl ester | Chikusetsusaponin IVa | Methyl esterification | Anti-proliferative in ovarian cancer, induces G1 cell cycle arrest and apoptosis nih.govchemrxiv.org |
| Chikusetsusaponin IVa butyl ester | Chikusetsusaponin IVa | Butyl esterification | IL-6R antagonist, induces apoptosis in breast cancer cells |
Gram-Scale Synthesis for Preclinical Research
The advancement of this compound from a laboratory curiosity to a potential preclinical candidate necessitates the development of a robust and scalable synthesis method. While detailed information on the gram-scale synthesis of this compound is not extensively documented in the available literature, the feasibility of such a process can be inferred from studies on related compounds.
For instance, the successful gram-scale synthesis of Chikusetsusaponin IVa butyl ester has been reported. This suggests that the chemical transformations required for the esterification of chikusetsusaponins can be scaled up. A scalable synthesis would likely rely on an efficient extraction and purification of the natural precursor, Chikusetsusaponin V, followed by a high-yielding esterification reaction that is amenable to large-scale production. The purification of the final product would also need to be optimized for gram-scale quantities, likely involving advanced chromatographic techniques. The development of a protocol for the gram-scale isolation of other saponins, such as borassoside E from Trillium govanianum, further supports the potential for producing large quantities of this compound for in-depth preclinical evaluation. chemrxiv.org
Chemical Strategies for Structural Diversification
Beyond simple esterification, a range of chemical strategies can be employed to create a diverse library of Chikusetsusaponin V analogs. These strategies aim to explore the structure-activity relationship more comprehensively by modifying various parts of the molecule.
Modification of the Glycosyl Moieties:
Acylation and Alkylation: The hydroxyl groups on the sugar residues can be acylated or alkylated to modulate the polarity and bioavailability of the resulting derivatives.
Glycosidic Bond Cleavage and Reformation: Selective cleavage of the glycosidic bonds followed by the introduction of different sugar units can lead to novel saponin analogs with altered biological activities.
Oxidation and Reduction: The primary hydroxyl groups of the sugar moieties can be oxidized to carboxylic acids or aldehydes, or reduced to methyl groups, to introduce new functionalities.
Modification of the Aglycone Backbone:
Functionalization of the Oleanane (B1240867) Skeleton: The triterpenoid backbone of Chikusetsusaponin V possesses several positions that can be chemically modified. For instance, the introduction of new functional groups, such as halogens, nitrogen-containing moieties, or additional hydroxyl groups, could lead to derivatives with enhanced potency or novel mechanisms of action.
Modification of the C-28 Carboxylic Acid: In addition to esterification, the carboxylic acid group can be converted into amides, hydrazides, or other functional groups to explore the impact of these modifications on bioactivity.
These chemical diversification strategies, combined with high-throughput screening, can accelerate the discovery of new Chikusetsusaponin V-based compounds with improved therapeutic potential.
Analytical Methods for Quantitative Analysis in Research Matrices
Quantitative LC-MS/MS Methods for Compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of saponins (B1172615), including those structurally related to Chikusetsusaponin V methyl ester. These methods are particularly valuable for analyzing complex biological samples where high selectivity is required.
A sensitive liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method was developed for the determination of Chikusetsusaponin V in rat plasma. This method utilized a single quadrupole mass spectrometer operating in negative ionization mode. The sample preparation involved a straightforward protein precipitation with methanol (B129727). Chromatographic separation was achieved on a Phenomenex C18 column with a mobile phase consisting of acetonitrile and 0.05% aqueous formic acid. While this method was developed for Chikusetsusaponin V, the principles are directly applicable to its methyl ester derivative with appropriate optimization of mass spectrometric parameters.
For related saponins like Chikusetsusaponin IVa, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been established. nih.gov One such method for Chikusetsusaponin IVa in rat plasma used a Waters Symmetry C18 column and a mobile phase of methanol and water with 0.05% formic acid. nih.gov Detection was performed using an electrospray source in negative ionization mode with selected reaction monitoring (SRM). nih.gov Given the structural similarity, a similar approach would be highly effective for the quantification of this compound. The key would be to determine the specific precursor and product ion transitions for the methyl ester.
Table 1: Representative LC-MS/MS Parameters for Analysis of Related Saponins
| Parameter | Chikusetsusaponin V (LC-MS) | Chikusetsusaponin IVa (UPLC-MS/MS) |
|---|---|---|
| Column | Phenomenex C18 (150 × 4.6 mm, 4 µm) | Waters Symmetry C18 (4.6 × 50 mm, 3.5 μm) nih.gov |
| Mobile Phase | Acetonitrile and 0.05% aqueous formic acid | Methanol and water with 0.05% formic acid (55:45, v/v) nih.gov |
| Ionization Mode | Negative ESI | Negative ESI nih.gov |
| Detection | Single Quadrupole | Selected Reaction Monitoring (SRM) nih.gov |
Application of High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for the quantitative analysis of saponins in natural product extracts. Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors at higher wavelengths.
For the analysis of saponins, including Chikusetsusaponin V, in Panax japonicus, a UPLC method with UV detection at 203 nm has been successfully employed. ifoodmm.cn This low wavelength is necessary to achieve adequate sensitivity for these compounds. ifoodmm.cn The method utilized an ACQUITY UPLC BEH C18 column with a water-acetonitrile gradient mobile phase. ifoodmm.cn
Evaporative Light Scattering Detectors (ELSD) offer a valuable alternative to UV detection for saponins as their response is independent of the optical properties of the analyte. An HPLC-ELSD method was developed for the quantitative analysis of Chikusetsusaponin IVa in Dolichos lablab L. researchgate.net This method employed a SunFire™ C18 column with a mobile phase of 0.1% (v/v) trifluoroacetic acid in water and acetonitrile. researchgate.net The ELSD parameters, such as drift tube temperature and nitrogen pressure, were optimized for maximal sensitivity. researchgate.net This approach is highly suitable for the quantification of this compound, especially in complex matrices where baseline interference can be an issue with UV detection.
A Photodiode Array (PDA) detector can also be used, offering the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.net
Table 2: HPLC Methods with Diverse Detectors for Related Saponins
| Parameter | UPLC-UV (Chikusetsusaponin V) ifoodmm.cn | HPLC-ELSD (Chikusetsusaponin IVa) researchgate.net |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) ifoodmm.cn | SunFire™ C18 (4.6 × 250 mm, 5 μm) researchgate.net |
| Mobile Phase | Water-acetonitrile gradient ifoodmm.cn | 0.1% (v/v) trifluoroacetic acid in water and acetonitrile researchgate.net |
| Detector | UV at 203 nm ifoodmm.cn | ELSD (Drift tube temperature: 60 °C, Nitrogen pressure: 360 KPa) researchgate.net |
Development and Validation of Analytical Procedures for Biological Samples
The development and validation of analytical methods are critical to ensure the reliability of quantitative data from biological samples. Validation is performed according to established guidelines and typically includes assessment of specificity, linearity, accuracy, precision, recovery, and stability.
A validated LC-MS method for the determination of Chikusetsusaponin V in rat plasma demonstrated good linearity over a concentration range of 5-500 ng/mL. The lower limit of quantification (LLOQ) was established at 5 ng/mL. The intra- and inter-batch precision were within 10.3%, and the accuracy ranged from -3.9% to 5.4%.
For the UPLC-MS/MS method for Chikusetsusaponin IVa, the calibration curve showed good linearity over the range of 0.5-1000 ng/mL. nih.gov The recovery of Chikusetsusaponin IVa was greater than 92.5%, and no significant matrix effect was observed. nih.gov These validation parameters for closely related compounds provide a strong indication of the performance that can be expected for a validated method for this compound.
Table 3: Validation Parameters for Analytical Methods of Related Saponins in Rat Plasma
| Parameter | Chikusetsusaponin V (LC-MS) | Chikusetsusaponin IVa (UPLC-MS/MS) nih.gov |
|---|---|---|
| Linearity Range | 5-500 ng/mL | 0.5-1000 ng/mL nih.gov |
| LLOQ | 5 ng/mL | 0.5 ng/mL nih.gov |
| Precision (RSD) | <10.3% | Not explicitly stated, but method was successfully applied. |
| Accuracy (RE) | -3.9% to 5.4% | Not explicitly stated, but method was successfully applied. |
| Recovery | Not explicitly stated. | >92.5% nih.gov |
Quality Control Methodologies for Natural Product Extracts
Ensuring the quality and consistency of natural product extracts containing this compound is essential for both research and potential therapeutic applications. Quality control methodologies often involve the use of validated analytical methods to quantify key marker compounds.
An HPLC method was established to create a quality standard for Panax japonicus rhizome, a source of Chikusetsusaponin V and its derivatives. This method involved the quantification of marker compounds such as Ginsenoside Ro and Chikusetsusaponin IVa. The method utilized a gradient elution with acetonitrile and water (containing 0.15% phosphate) on a C18 column with UV detection at 203 nm. nih.gov The validation of this method included linearity, recovery, and precision, demonstrating its suitability for quality control purposes. nih.gov
Such methods can be adapted for the quality control of extracts containing this compound. This would involve establishing specifications for the content of the methyl ester, along with other relevant saponins. Chemometric approaches, such as cluster analysis and principal component analysis (PCA), have also been used in combination with UPLC data to evaluate the quality and differentiate between Panax japonicus from different regions based on their saponin (B1150181) profiles, which included Chikusetsusaponin V. ifoodmm.cn This highlights the utility of comprehensive chemical profiling in the quality assessment of botanical extracts.
Future Research Directions and Translational Perspectives
Deeper Elucidation of Molecular Mechanisms and Off-Target Effects
While preliminary studies have shed light on the bioactivities of related saponins (B1172615), the precise molecular mechanisms of Chikusetsusaponin V methyl ester remain an area ripe for investigation. The anti-inflammatory effects of the closely related Chikusetsusaponin V have been attributed to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Specifically, it has been shown to downregulate nuclear NF-κB and reduce the phosphorylation of ERK and JNK in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Furthermore, it may interfere with the binding of LPS to the TLR4/CD14 receptor complex. nih.govjst.go.jp Given the structural similarity, it is hypothesized that this compound may operate through comparable pathways. jst.go.jp
Future research should aim to confirm these mechanisms and further dissect the signaling cascades involved. A critical area of investigation will be the identification of direct protein targets. Moreover, a comprehensive evaluation of potential off-target effects is necessary. While saponin-based immunotoxins are designed to reduce off-target effects compared to broader therapies, understanding the broader interaction profile of this compound is essential for preclinical safety assessment. nih.gov
Table 1: Potential Molecular Mechanisms for Future Investigation
| Pathway/Target | Investigated in Related Saponins? | Potential Research Focus for this compound |
| NF-κB Signaling | Yes (Chikusetsusaponin V) nih.gov | Confirmation of inhibitory action; identification of specific upstream and downstream targets. |
| MAPK Signaling (ERK, JNK) | Yes (Chikusetsusaponin V) nih.gov | Validation of phosphorylation inhibition; exploring roles in different cell types. |
| TLR4/CD14 Receptor Complex | Yes (Chikusetsusaponin V) nih.govjst.go.jp | Direct binding assays; elucidation of interference mechanism. |
| Apoptosis Pathways (Caspase activation, Bcl-2 family) | Yes (General Saponins) nih.govfrontiersin.org | Investigating the induction of apoptosis in cancer cell lines; mitochondrial pathway analysis. |
| Cell Cycle Regulation | Yes (Chikusetsusaponin IVa methyl ester) jst.go.jp | Analysis of effects on cell cycle checkpoints (e.g., G1-S transition) in proliferative diseases. |
Identification of Novel Receptor Interactions and Cellular Targets
The surface-active, amphiphilic nature of saponins suggests they can interact with and disrupt cell membranes, which may underlie many of their biological effects. nih.govnih.gov However, the specific receptor interactions and intracellular targets that mediate the pharmacological activities of this compound are largely unknown. Future research should employ advanced techniques to identify these targets.
Bio-assay guided isolation strategies, which have been successful for other triterpenoids, could be adapted to screen for specific cellular activities and subsequently identify the responsible molecular targets. nih.gov Docking studies could also predict binding interactions with key proteins, such as components of the NF-κB signaling pathway, which has been suggested as a potential target for other oleanane-type triterpenoids. nih.gov Identifying novel receptors and targets will not only clarify the mechanism of action but also open new avenues for therapeutic applications.
Exploration of Multi-Target Pharmacological Profiles and Polypharmacology
Natural products are often characterized by their ability to interact with multiple targets, a concept known as polypharmacology. nih.gov This multi-target approach is particularly relevant for complex diseases like cancer or chronic inflammation. nih.govnih.gov Saponins as a class have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and immunomodulatory effects, suggesting a rich polypharmacological profile. frontiersin.orgmdpi.commdpi.com
Future studies should systematically screen this compound against a broad range of biological targets and disease models. This could reveal previously unknown therapeutic potentials. The inherent ability of saponins to modulate multiple signaling pathways simultaneously could be advantageous, potentially leading to more robust and durable therapeutic responses compared to single-target agents. frontiersin.orgnih.gov
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
To gain a holistic view of the cellular response to this compound, the integration of "omics" technologies is essential. Transcriptomic and metabolomic profiling has already been successfully applied to elucidate the anti-obesity effects of the parent compound, Chikusetsusaponin V. oup.comoup.com This study revealed significant alterations in over 30 genes involved in obesity-related pathways and changes in key metabolites associated with the AMPK signaling pathway. oup.com
This integrated approach should be extended to this compound.
Proteomics: Can identify changes in protein expression and post-translational modifications, providing direct insight into the affected signaling pathways and cellular machinery.
Metabolomics: Can reveal alterations in cellular metabolism, offering a functional readout of the compound's effects and identifying potential biomarkers of response. mdpi.com
Combining these datasets will provide a comprehensive, systems-level understanding of the compound's mechanism of action, facilitating both target identification and the discovery of biomarkers for clinical development.
Table 2: Omics Approaches for this compound Research
| Omics Technology | Potential Application | Key Insights |
| Transcriptomics | Analysis of gene expression changes in response to treatment. | Identification of regulated genes and pathways (e.g., inflammation, cell cycle). oup.com |
| Proteomics | Quantitative analysis of the cellular proteome post-treatment. | Discovery of direct binding partners and downstream protein expression changes. |
| Metabolomics | Profiling of endogenous small-molecule metabolites. | Understanding of functional impact on cellular metabolism and energy pathways. oup.comoup.com |
Optimization of Bioavailability and Efficacy for Preclinical Development through Advanced Delivery Systems
A significant hurdle for the clinical translation of many triterpenoid (B12794562) saponins is their low aqueous solubility and poor bioavailability following oral administration. nih.govnih.gov Overcoming this challenge is paramount for developing this compound into a viable therapeutic agent.
Future research must focus on advanced drug delivery systems to enhance its pharmacokinetic properties. Strategies to be explored include:
Nanocrystals: This technology can improve the solubility and dissolution rate of poorly soluble compounds. mdpi.com
Liposomes and Nanoparticles: Encapsulation can protect the compound from degradation, improve solubility, and enable targeted delivery. A nanocomplex system using a hybrid cell membrane-coated liposome has already been developed for the related Chikusetsusaponin IVa methyl ester to improve its targeting and efficacy in breast cancer therapy.
Glycoconjugation: Chemical modification of the saponin (B1150181) structure itself can enhance pharmacological activity and bioavailability. nih.gov
These delivery systems could potentially increase the compound's half-life, improve its accumulation at the site of action, and reduce potential side effects.
Investigation of Synergistic Effects with Established Research Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology. Saponins have shown considerable promise as chemosensitizing agents that can enhance the efficacy of conventional anticancer drugs. nih.govcabidigitallibrary.org They can act synergistically with agents like cisplatin, paclitaxel, and doxorubicin, often by modulating signaling pathways involved in apoptosis and cell proliferation or by sensitizing chemoresistant tumor cells. cabidigitallibrary.orgresearchgate.net
The potential of this compound to act in synergy with existing therapeutic agents should be thoroughly investigated. Such combinations could allow for lower doses of cytotoxic drugs, thereby reducing toxicity and adverse effects. cabidigitallibrary.org Future studies should explore its effects in combination with standard-of-care chemotherapeutics, targeted therapies, and immunotherapies across various cancer models.
Q & A
Q. What are the standard analytical methods to confirm the identity and purity of Chikusetsusaponin V methyl ester?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C-NMR at 125 MHz in CD₃OD) and high-resolution mass spectrometry (HR-MS) are critical for structural confirmation. For purity assessment, HPLC with UV detection (e.g., λ = 203 nm) or UPLC-ESI-MS/MS is recommended. These methods resolve characteristic signals for the triterpenoid backbone, methyl ester group, and sugar moieties .
Q. How should researchers design in vitro experiments to evaluate the anti-inflammatory activity of this compound?
- Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2). Include NF-κB and AP-1 pathway analysis via Western blot or luciferase reporter assays. Dose-response curves (e.g., 1–50 μM) and positive controls (e.g., dexamethasone) are essential for validating specificity .
Q. What in vivo models are appropriate for studying the antitumor effects of this compound?
- Methodological Answer : Xenograft models (e.g., HCT116 colon cancer or SKOV3 ovarian cancer cells implanted in nude mice) are widely used. Administer the compound intraperitoneally (e.g., 10–50 mg/kg/day) and monitor tumor volume, apoptosis markers (e.g., cleaved caspase-3), and metastasis via histopathology. Include pharmacokinetic studies to assess bioavailability .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the mechanisms of this compound-induced cell cycle arrest (e.g., G1 vs. G2/M phase)?
- Methodological Answer : Conduct cell line-specific validation using synchronized cultures and flow cytometry with PI staining. Compare β-catenin nuclear translocation (via immunofluorescence) in HCT116 cells versus p53-mutant models. Integrate transcriptomic profiling (RNA-seq) to identify context-dependent regulators like cyclin D1 or p21 .
Q. What strategies enhance the bioavailability of this compound in systemic delivery?
- Methodological Answer : Nanoformulation approaches, such as hybrid-cell membrane-coated liposomes or PLGA nanoparticles, improve solubility and targeting. For example, encapsulating the compound with chlorin e6 (Ce6) in liposomes enhances tumor accumulation and reduces off-target effects. Validate via pharmacokinetic assays (e.g., AUC calculations) and biodistribution studies .
Q. How can researchers investigate the compound’s synergistic effects with conventional chemotherapeutics?
- Methodological Answer : Use combinatorial dose-matrix assays (e.g., Chou-Talalay method) in ovarian or breast cancer cell lines. Measure synergy via Combination Index (CI) and isobologram analysis. Validate in vivo using dual-therapy xenografts and assess toxicity markers (e.g., liver enzymes, hematological parameters) .
Q. What experimental approaches address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration, exposure time) and validate purity via orthogonal methods (HPLC, NMR). Perform meta-analysis of published data to identify confounding factors (e.g., solvent effects from DMSO). Replicate key studies under controlled conditions .
Methodological Guidelines for Data Interpretation
Q. How should researchers critically evaluate the role of this compound in apoptosis vs. necroptosis?
- Methodological Answer : Use caspase inhibition assays (e.g., Z-VAD-FMK) and necroptosis inhibitors (e.g., Necrostatin-1). Analyze morphological changes (TEM imaging) and biochemical markers (RIPK1 phosphorylation, MLKL oligomerization). Combine with transcriptomic data to map dominant pathways .
Q. What statistical models are optimal for analyzing dose-dependent effects in heterogeneous tumor models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
